molecular formula C12H14O3 B8666283 Benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester

Benzoic acid, 3-cyclopropyl-5-methoxy-, methyl ester

Cat. No. B8666283
M. Wt: 206.24 g/mol
InChI Key: KOWSIHWWEXKBLR-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

The above prepared 3-cyclopropyl-5-methoxy-benzoic acid methyl ester (0.221 g, 1.07 mmol) was dissolved in 3.6 ml of THF/ethanol=1/1 and treated with 1.79 ml of aq. NaOH (3M, 5 eq.). The mixture was stirred for 1.5 h at ambient temperature and was then poured onto crashed ice/AcOEt/HCl dil.; the organic layer was washed with water, dried over sodium sulfate, and evaporated to dryness to leave 0.202 g of the title compound as white solid.
Quantity
0.221 g
Type
reactant
Reaction Step One
Name
Quantity
1.79 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice AcOEt HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF ethanol
Quantity
3.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([CH:12]2[CH2:14][CH2:13]2)[CH:5]=1.[OH-].[Na+]>C1COCC1.C(O)C>[CH:12]1([C:6]2[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH3:11])[CH:7]=2)[C:3]([OH:15])=[O:2])[CH2:13][CH2:14]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.221 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OC)C1CC1)=O
Step Two
Name
Quantity
1.79 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice AcOEt HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
THF ethanol
Quantity
3.6 mL
Type
solvent
Smiles
C1CCOC1.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then poured
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CC1)C=1C=C(C(=O)O)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.202 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.